6-Chloro-1,3-benzodioxol-5-amine
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Overview
Description
6-Chloro-1,3-benzodioxol-5-amine is an organic compound with the molecular formula C(_7)H(_6)ClNO(_2) It is part of the benzodioxole family, characterized by a benzene ring fused with a dioxole ring
Scientific Research Applications
6-Chloro-1,3-benzodioxol-5-amine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its role in the development of pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1,3-benzodioxol-5-amine typically involves the chlorination of 1,3-benzodioxole followed by amination. One common method includes:
Chlorination: 1,3-benzodioxole is treated with a chlorinating agent such as thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)) to introduce the chlorine atom at the desired position.
Amination: The chlorinated intermediate is then reacted with ammonia (NH(_3)) or an amine under suitable conditions to replace the chlorine atom with an amino group.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO(_4) in acidic or basic medium.
Reduction: LiAlH(_4) in dry ether or NaBH(_4) in methanol.
Substitution: Various nucleophiles like halides, thiols, or alcohols in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Products may include nitro derivatives or quinones.
Reduction: Amines or hydroxylamines.
Substitution: Derivatives with different functional groups replacing the amino group.
Mechanism of Action
The mechanism of action of 6-Chloro-1,3-benzodioxol-5-amine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of proteins, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
1,3-Benzodioxole: The parent compound without the chlorine and amino substituents.
6-Nitro-1,3-benzodioxol-5-amine: A nitro derivative with different reactivity and applications.
2-Chloro-1,3-benzodioxole: A positional isomer with chlorine at a different location on the benzodioxole ring.
Uniqueness: 6-Chloro-1,3-benzodioxol-5-amine is unique due to the specific positioning of the chlorine and amino groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in targeted synthetic applications and research studies.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in various scientific and industrial fields.
Properties
IUPAC Name |
6-chloro-1,3-benzodioxol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIZUCQONQQINR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424372 |
Source
|
Record name | 6-chloro-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76958-07-1 |
Source
|
Record name | 6-chloro-1,3-benzodioxol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90424372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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